molecular formula C18H16N2O6S B11538563 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11538563
M. Wt: 388.4 g/mol
InChI Key: ITFQHTZVSHQYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one moiety linked to a sulfamoylphenyl group via an acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

    Synthesis of 4-methyl-2-oxo-2H-chromen-7-yl acetate: This intermediate can be prepared by reacting 4-methyl-2-oxo-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the acetamide linkage: The acetate intermediate is then reacted with 4-sulfamoylphenylamine in the presence of a coupling agent like N,N’-carbonyldiimidazole to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromen-2-one moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the chromen-2-one moiety can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as proteins and nucleic acids is of significant interest.

Medicine

In medicine, research has indicated that this compound may possess anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown its efficacy in inhibiting the growth of certain cancer cell lines and reducing inflammation in animal models.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as photoactive polymers and coatings. Its chromen-2-one moiety allows for light-induced reactions, making it useful in the design of smart materials.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-2-one moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the sulfamoylphenyl group can interact with enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • N-(4-sulfamoylphenyl)acetamide
  • 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

Uniqueness

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide is unique due to its combined structural features of chromen-2-one and sulfamoylphenyl groups. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H16N2O6S/c1-11-8-18(22)26-16-9-13(4-7-15(11)16)25-10-17(21)20-12-2-5-14(6-3-12)27(19,23)24/h2-9H,10H2,1H3,(H,20,21)(H2,19,23,24)

InChI Key

ITFQHTZVSHQYLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.